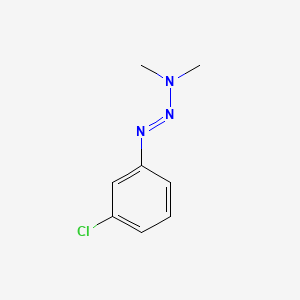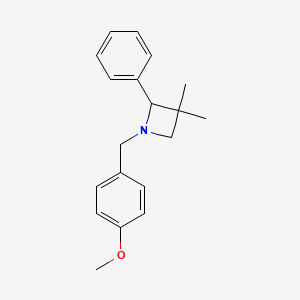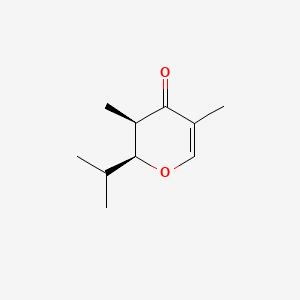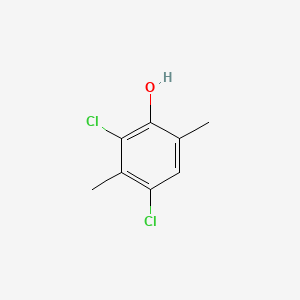
Triazene, 1-(m-chlorophenyl)-3,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-3,3-dimethyltriazene is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (-N=N-) bonded to an amine group (-NH-)
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-3,3-dimethyltriazene can be synthesized through several methods. One common approach involves the reaction of 3-chloroaniline with dimethylamine in the presence of a diazotizing agent such as sodium nitrite and hydrochloric acid. The reaction typically proceeds under cold conditions to ensure the stability of the diazonium intermediate.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Chlorophenyl)-3,3-dimethyltriazene may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial to ensure consistent product quality.
化学反应分析
Types of Reactions: 1-(3-Chlorophenyl)-3,3-dimethyltriazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can yield amines or hydrazines.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of different substituted triazenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under mild conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines or hydrazines.
Substitution: Substituted triazenes with various functional groups.
科学研究应用
1-(3-Chlorophenyl)-3,3-dimethyltriazene has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
作用机制
The mechanism of action of 1-(3-Chlorophenyl)-3,3-dimethyltriazene involves its interaction with molecular targets such as enzymes and receptors. The diazo group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or alteration of receptor function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
- 1-(4-Chlorophenyl)-3,3-dimethyltriazene
- 1-(3-Bromophenyl)-3,3-dimethyltriazene
- 1-(3-Fluorophenyl)-3,3-dimethyltriazene
Comparison: 1-(3-Chlorophenyl)-3,3-dimethyltriazene is unique due to the presence of the chlorine atom at the meta position of the phenyl ring. This structural feature influences its reactivity and biological activity compared to other similar compounds. For instance, the electron-withdrawing effect of the chlorine atom can enhance the compound’s stability and alter its interaction with biological targets.
属性
CAS 编号 |
20241-05-8 |
|---|---|
分子式 |
C8H10ClN3 |
分子量 |
183.64 g/mol |
IUPAC 名称 |
N-[(3-chlorophenyl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H10ClN3/c1-12(2)11-10-8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
InChI 键 |
XJRXTTURVBVZRR-UHFFFAOYSA-N |
规范 SMILES |
CN(C)N=NC1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)




![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)




![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)



